4-Bromobenzyl bromide

Catalog No.
S572450
CAS No.
589-15-1
M.F
C7H6Br2
M. Wt
249.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromobenzyl bromide

CAS Number

589-15-1

Product Name

4-Bromobenzyl bromide

IUPAC Name

1-bromo-4-(bromomethyl)benzene

Molecular Formula

C7H6Br2

Molecular Weight

249.93 g/mol

InChI

InChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

YLRBJYMANQKEAW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CBr)Br

Synonyms

p,α-Dibromo-toluene; 1-(Bromomethyl)-4-bromobenzene; 1-Bromo-4-(bromomethyl)benzene; 4-(Bromomethyl)bromobenzene; 4-Bromo-1-bromomethylbenzene; 4-Bromobenzyl bromide; NSC 113584; p-Bromobenzyl bromide; α,p-Dibromotoluene

Canonical SMILES

C1=CC(=CC=C1CBr)Br

Synthesis of Biaryl Derivatives:

4-Bromobenzyl bromide serves as a key building block in the synthesis of biaryl derivatives, which are molecules containing two aromatic rings connected by a single bond. This application utilizes the reactivity of the benzylic bromide group (CH2Br) which can undergo nucleophilic substitution reactions with various nucleophiles, particularly amines. An example includes the preparation of a 20-member library of aminomethyl-substituted biaryl compounds through sequential N-alkylation of different amines with 4-bromobenzyl bromide [].

4-Bromobenzyl bromide is an organic compound with the molecular formula C7_7H6_6Br2_2 and a CAS number of 589-15-1. It consists of a benzyl group substituted with two bromine atoms at the para position. This compound is typically presented as a colorless to pale yellow liquid, exhibiting moderate volatility and reactivity due to the presence of bromine substituents. Its structure can be represented as follows:

text
Br |C6H4-CH2-Br

The compound is known for its applications in organic synthesis, particularly as a brominating agent and in the preparation of various organic compounds.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution Reactions: The compound can react with nucleophiles (e.g., amines, alcohols) to form substituted products. The mechanism typically involves the attack of the nucleophile on the carbon atom bonded to the bromine atom, leading to the displacement of bromide ion.
  • Elimination Reactions: Under certain conditions, 4-Bromobenzyl bromide can undergo elimination reactions, producing alkenes through the loss of hydrogen bromide.
  • Coupling Reactions: It can also be used in coupling reactions, such as Suzuki or Heck reactions, where it acts as a coupling partner for aryl or vinyl groups.

Several methods for synthesizing 4-Bromobenzyl bromide have been reported:

  • Direct Bromination: A common method involves the bromination of para-bromotoluene using elemental bromine in a solvent under controlled conditions. This method allows for the selective introduction of bromine at the benzyl position .
  • Photochemical Methods: Recent advancements include photochemical catalysis methods that enhance yield and purity while minimizing environmental impact. This approach utilizes light to activate the reaction, allowing for milder conditions and reduced by-product formation .
  • Substitution Reactions: Another synthetic route involves nucleophilic substitution where appropriate precursors react with a brominating agent under specific conditions.

4-Bromobenzyl bromide finds utility in various applications:

  • Organic Synthesis: It serves as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Bromination Agent: The compound is utilized for introducing bromine into other organic molecules, which can modify their reactivity and properties.
  • Research: It is often used in academic and industrial research settings to explore new synthetic pathways or develop novel materials.

Interaction studies involving 4-Bromobenzyl bromide primarily focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate its behavior in various chemical environments and its potential applications in drug development or material science. Safety assessments are also crucial due to its potential allergenic properties, necessitating further research into safe handling practices.

Several compounds share structural similarities with 4-Bromobenzyl bromide. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Benzyl bromideC7_7H7_7BrLacks a second bromine; simpler reactivity
2-Bromobenzyl bromideC7_7H7_7BrBromine at ortho position; different sterics
4-Chlorobenzyl chlorideC7_7H6_6ClChlorine instead of bromine; different reactivity
4-Iodobenzyl iodideC7_7H6_6IIodine instead of bromine; higher reactivity

Uniqueness: The presence of two bromine atoms at the para position distinguishes 4-Bromobenzyl bromide from its analogs, which may affect its reactivity patterns and applications in synthesis compared to compounds that contain only one halogen or different halogens altogether.

XLogP3

3.4

Melting Point

63.0 °C

UNII

3D1TTL8BGN

GHS Hazard Statements

Aggregated GHS information provided by 62 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (96.77%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (20.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H334 (82.26%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

589-15-1

Wikipedia

P-bromobenzyl bromide

General Manufacturing Information

Benzene, 1-bromo-4-(bromomethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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